molecular formula C27H28O5 B13943720 Aspulvinone H CAS No. 57744-69-1

Aspulvinone H

Cat. No.: B13943720
CAS No.: 57744-69-1
M. Wt: 432.5 g/mol
InChI Key: LFDYHAWYVIBCDT-OYKKKHCWSA-N
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Chemical Reactions Analysis

Types of Reactions: Aspulvinone H undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions include various aspulvinone analogues with different degrees of inhibitory activities against enzymes and pathogens .

Scientific Research Applications

Anticancer Agent

AH has been identified as a potent inhibitor of glutamic oxaloacetate transaminase 1 (GOT1) . GOT1 is an enzyme that plays a crucial role in the glutamine metabolism of pancreatic ductal adenocarcinoma (PDAC) cells . PDAC cells rely on GOT1 to maintain redox homeostasis, making GOT1 a potential therapeutic target .

Mechanism of Action

  • AH competitively binds to the active sites of GOT1, inhibiting its activity . This competitive binding occurs with the cofactor pyrido-aldehyde 5-phosphate (PLP) .
  • Inhibition of GOT1 by AH suppresses glutamine metabolism, increasing the sensitivity of PDAC cells to oxidative stress and inhibiting cell proliferation .
  • AH treatment can modulate metabolism and reactive oxygen species (ROS) response . It has been shown to decrease the production of Gln-dependent NADPH and participate in the redox homeostasis of PDAC cells .
  • Excessive ROS can enhance cellular oxidative stress, leading to damage to DNA, proteins, or lipids, causing apoptosis or necrosis . AH treatment correlates positively with ROS levels, indicating that cells inhibit GOT1 activity by upregulating ROS levels .

In vitro and in vivo studies

  • AH exhibits significant GOT1 inhibitory activity in vitro . Studies have reported IC50 values of 5.91 ± 0.04 µM .
  • AH treatment affects apoptosis, cell cycle, proliferation, and migration in SW1990 cells .
  • AH demonstrates potent in vivo antitumor activity in SW1990-cell-induced xenograft models . In vivo studies have shown that AH treatment leads to a decrease in tumor volume and weight . There were no significant changes in body weight or histomorphology of mice treated with AH, indicating that AH is an effective and safe antitumor agent .

Anti-SARS-CoV-2 Activity

Biological Activity

Aspulvinone H (AH) is a compound derived from various fungal species, particularly Aspergillus terreus. Its biological activities have garnered significant attention in recent years, particularly for its potential applications in cancer therapy and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of 432 Da and a chemical formula of C27H28O5C_{27}H_{28}O_5 . The compound features multiple unsaturation bonds and a complex structure that includes aromatic residues and prenyl systems, which are critical for its biological activity .

1. Inhibition of Glutamine Metabolism:
AH has been identified as a potent inhibitor of glutamine metabolism, particularly in pancreatic ductal adenocarcinoma (PDAC) cells. By inhibiting the enzyme glutamic oxaloacetate transaminase 1 (GOT1), AH disrupts the redox homeostasis necessary for cancer cell survival, leading to increased sensitivity to oxidative stress and reduced cell proliferation .

2. α-Glucosidase Inhibition:
Research has demonstrated that this compound exhibits significant α-glucosidase inhibitory activity, with an IC50 value of 4.6 µM. This suggests potential applications in managing postprandial hyperglycemia by slowing carbohydrate absorption . The interaction between AH and α-glucosidase is characterized as a hydrophobic force-driven spontaneous exothermic reaction .

3. Antitumor Activity:
In vivo studies using xenograft models have shown that AH possesses substantial antitumor properties. When administered to SW1990 cell-induced xenograft models, AH significantly inhibited tumor growth, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReference
Glutamine Metabolism InhibitionSuppresses GOT1 activity, increases oxidative stress sensitivity
α-Glucosidase InhibitionIC50 = 4.6 µM; slows carbohydrate absorption
Antitumor ActivitySignificant tumor growth inhibition in xenograft models
Anti-inflammatory ActivityExhibits various anti-inflammatory effects

Case Studies

Case Study 1: Anticancer Potential in PDAC
A study investigated the effects of this compound on PDAC cells, demonstrating that treatment with AH led to a marked decrease in cell viability and proliferation rates. This was attributed to its ability to inhibit GOT1, thereby disrupting metabolic pathways critical for cancer cell survival.

Case Study 2: Postprandial Hyperglycemia Management
In another study focused on metabolic disorders, this compound was tested for its ability to manage blood sugar levels post-meal. The results indicated that AH effectively inhibited α-glucosidase activity, suggesting its potential as a therapeutic agent for diabetes management.

Properties

CAS No.

57744-69-1

Molecular Formula

C27H28O5

Molecular Weight

432.5 g/mol

IUPAC Name

(5Z)-4-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one

InChI

InChI=1S/C27H28O5/c1-16(2)5-8-19-13-18(7-11-22(19)28)14-24-26(30)25(27(31)32-24)21-10-12-23(29)20(15-21)9-6-17(3)4/h5-7,10-15,28-30H,8-9H2,1-4H3/b24-14-

InChI Key

LFDYHAWYVIBCDT-OYKKKHCWSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=C2C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)O)O)C

Origin of Product

United States

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